molecular formula C16H20N2O2 B5620049 ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate CAS No. 62134-40-1

ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate

Cat. No. B5620049
CAS RN: 62134-40-1
M. Wt: 272.34 g/mol
InChI Key: JFMVGZQLOXGKFR-KAMYIIQDSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate derivatives involves various methods, including condensation reactions of cyanoacetate with substituted benzaldehydes or aldehydes and amines under specific conditions to achieve desired structures. These processes typically yield a mixture of E and Z isomers, characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) (Matos et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, revealing a supramolecular assembly facilitated by hydrogen bonding and π-π stacking interactions. These interactions are crucial for stabilizing the molecular conformation and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

Ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate participates in various chemical reactions, including polymerization and formation of heterocyclic compounds. Its reactivity is influenced by its strong electrophilic nature, as demonstrated by its ability to undergo reactions with nucleophiles and its use in the synthesis of non-linear optical materials and other heterocyclic compounds (Rawat & Singh, 2015).

Physical Properties Analysis

The physical properties of ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate derivatives, including their solubility, crystallinity, and thermal stability, are analyzed through various spectroscopic and thermal techniques. These properties are essential for understanding the material's behavior in different environments and applications (Kotteswaran, Pandian, & Ramasamy, 2017).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability under different conditions, and interactions with other chemicals, are crucial for its application in synthesis and material science. Studies have highlighted its potential in synthesizing cyclopropane derivatives, demonstrating its versatility as a synthon in organic synthesis (Lachia et al., 2011).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-18(5-2)15-9-7-13(8-10-15)11-14(12-17)16(19)20-6-3/h7-11H,4-6H2,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMVGZQLOXGKFR-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate

CAS RN

62134-40-1
Record name Acrylic acid, 2-cyano-3-(4-diethylaminophenyl)-, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, ethyl ester
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Record name ETHYL ALPHA-CYANO-4-(DIETHYLAMINO)CINNAMATE
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